

Technical Support Center: Questionnaire-Based Research

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Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in questionnaire-based research.

Troubleshooting Guides

Issue: Low Survey Response Rates

Q: My survey is not getting enough responses. What are the common causes and how can I troubleshoot this?

A: Low response rates can significantly impact the generalizability of your findings. Here are some common causes and steps to address them:

Troubleshooting Steps:

- **Assess Questionnaire Length:** Long questionnaires can lead to respondent fatigue and abandonment.^{[1][2][3][4]} A study in Gothenburg, Sweden, found that a longer questionnaire (205 questions) had a 2.7 percentage point lower response rate than a shorter version (149 questions).^[1]
 - **Action:** Review your questionnaire and eliminate non-essential questions. Consider breaking up a long survey into shorter modules if possible.^[5]

- Evaluate Question Clarity and Wording: Ambiguous or poorly worded questions can frustrate respondents and lead to them dropping out.
 - Action: Conduct a pilot test with a small group from your target population to identify any confusing questions.[\[6\]](#)[\[7\]](#)
- Review Survey Introduction and Framing: The initial invitation and introduction to your survey are critical for engagement.
 - Action: Ensure your introduction clearly states the purpose of the research, the expected time to complete the survey, and how the data will be used. Personalization of the invitation can also improve response rates.
- Consider Incentives: While not always feasible, incentives can motivate participation.
 - Action: If appropriate for your study and budget, consider offering a small, non-monetary incentive or entry into a prize draw.

Quantitative Impact of Questionnaire Length on Response Rates:

Study Finding	Shorter Questionnaire	Longer Questionnaire	Difference in Response Rate
Gothenburg Study (2020) [1]	149 questions	205 questions	2.7 percentage points lower for the longer version
Yammarino et al. (1991) [4]	Up to 4 pages	Greater than 4 pages	7.8% reduction for surveys over 4 pages
Edwards et al. (2009) [4]	Shorter version	Longer version	Odds of responding 1.64 times higher for shorter postal surveys and 1.73 times higher for shorter electronic surveys.

Issue: Inconsistent or Unreliable Survey Responses

Q: I'm seeing a lot of variation in responses to similar questions, or the data seems unreliable. How can I troubleshoot this?

A: Inconsistent responses can threaten the validity of your research. Here's how to diagnose and address this issue:

Troubleshooting Steps:

- Check for Ambiguous or Double-Barreled Questions: Questions that are open to interpretation or ask about more than one thing at a time can lead to inconsistent answers.
 - Action: Review each question to ensure it is clear, concise, and focuses on a single concept. For example, instead of "Was the new drug effective and well-tolerated?", split it into two separate questions.
- Assess the Reliability of Your Scales: If you are using multi-item scales (e.g., for satisfaction, anxiety), it's crucial to ensure they are reliable.
 - Action: Calculate a reliability coefficient such as Cronbach's Alpha or Omega. Values of 0.7 or higher are generally considered acceptable.^{[8][9]}
- Investigate Respondent Fatigue: In longer surveys, respondents may become tired and provide less thoughtful answers towards the end.
 - Action: Analyze if the inconsistency is more prevalent in the latter half of the questionnaire. If so, consider shortening or restructuring the survey for future administrations.

Comparison of Common Reliability Coefficients:

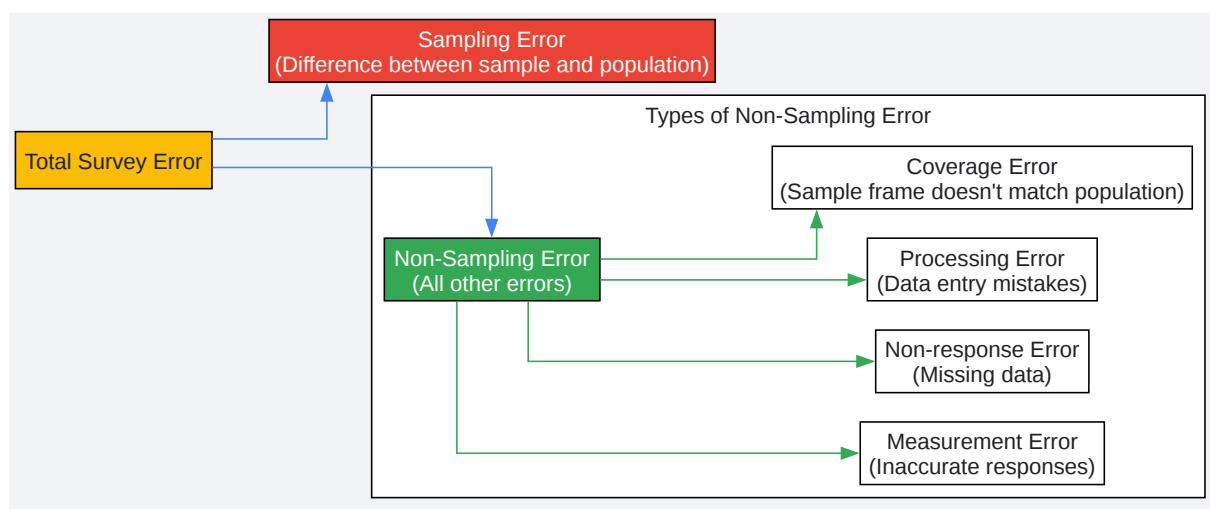
Coefficient	Description	When to Use	Acceptable Value
Cronbach's Alpha	Measures internal consistency, i.e., how closely related a set of items are as a group.	For unidimensional scales with items that are at least tau-equivalent.[9]	≥ 0.70
Coefficient Omega	An alternative to Cronbach's Alpha that is considered more accurate when the assumption of tau-equivalence is not met.[9]	For unidimensional scales, especially when item loadings vary.[9]	≥ 0.70
Test-Retest Reliability	Measures the consistency of results over time by administering the same test to the same individuals at two different points.[10][11][12][13]	To assess the stability of a measure that is expected to be consistent over time.	Correlation coefficient ≥ 0.70
Inter-Rater Reliability (e.g., Cohen's Kappa)	Measures the degree of agreement between two or more raters.[11]	When multiple observers are rating the same phenomenon.	Varies by scale, but generally > 0.60 is considered substantial agreement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between sampling error and non-sampling error?

A1: A sampling error arises from the fact that you are surveying a sample of the population rather than the entire population. It is the difference between the sample statistic and the true population parameter.[1][3][14] Even with a perfectly designed and executed survey, some level of sampling error is expected. In contrast, a non-sampling error includes all other errors that

can affect survey estimates, such as errors in data collection, processing, or analysis.[15] These can include poorly designed questions, respondent bias, and data entry mistakes.



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Caption: Relationship between Total Survey Error, Sampling Error, and Non-Sampling Error.

Q2: How can I avoid leading questions in my survey?

A2: Leading questions subtly prompt the respondent to answer in a particular way, which can introduce bias into your data.[6][9] To avoid them:

- Use Neutral Wording: Avoid adjectives that suggest a positive or negative connotation. For example, instead of "How much did you enjoy our excellent new service?", ask "How would you rate your experience with our new service?".
- Avoid Emotionally Charged Words: Words that evoke strong emotions can influence responses.

- Present all Sides of an Issue: If asking about agreement with a statement, ensure the statement is balanced.

Q3: What is the purpose of pilot testing a questionnaire?

A3: Pilot testing involves administering your questionnaire to a small sample of your target audience before the main launch.^{[6][7]} Its primary purposes are to:

- Identify and rectify any confusing or ambiguous questions.^{[6][16]}
- Assess the flow and logical order of the questions.^[7]
- Estimate the time it takes to complete the survey.^{[6][16]}
- Test the functionality of the survey platform (e.g., skip logic).
- Gather feedback from participants on their overall experience.^[6]

Experimental Protocols

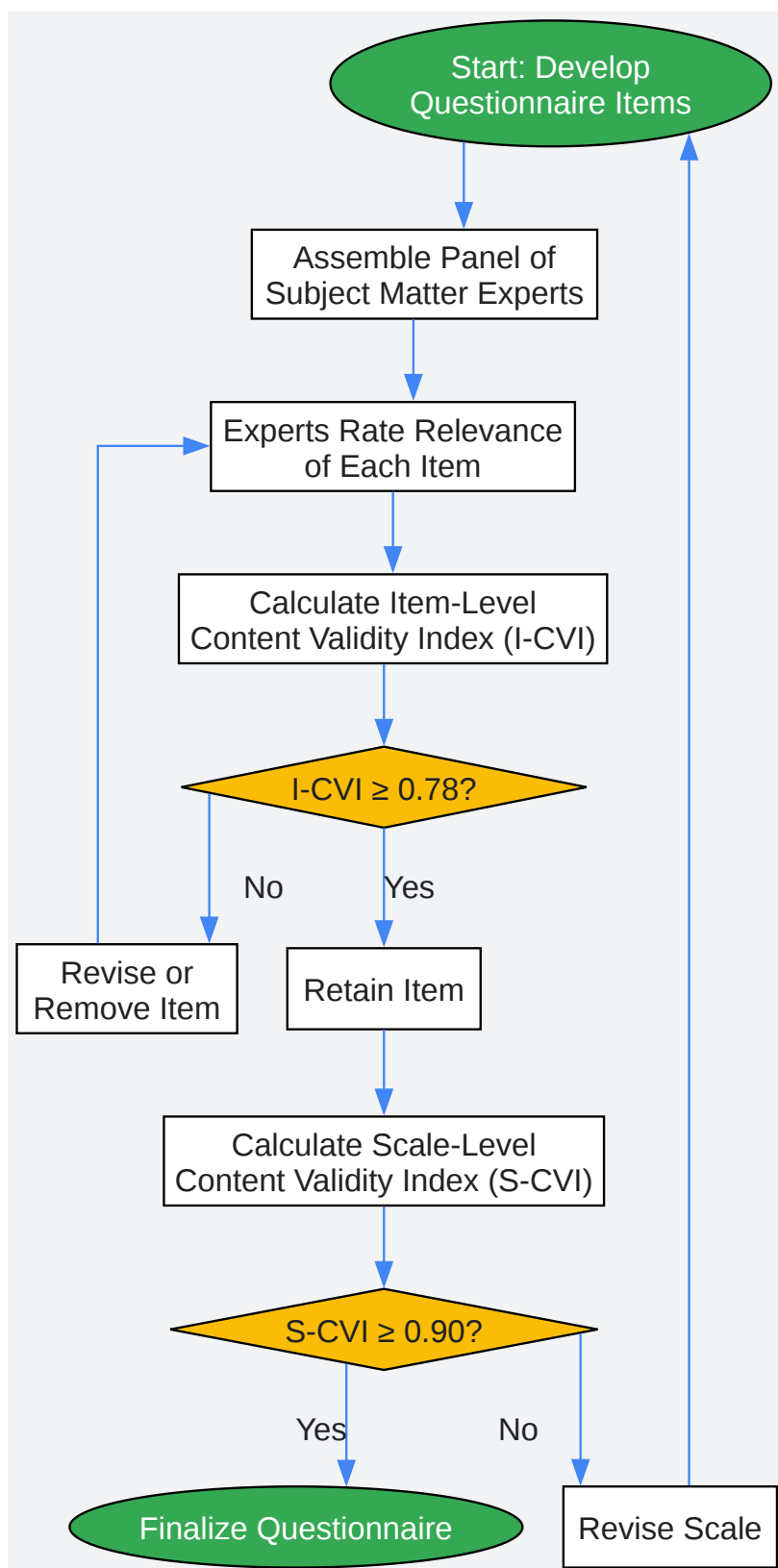
Protocol: Content Validity Assessment

Objective: To systematically evaluate whether the items in a questionnaire adequately represent the construct they are intended to measure.

Methodology:

- Assemble an Expert Panel: Recruit a panel of subject matter experts (SMEs). The number of experts can vary, but typically ranges from 3 to 10.
- Provide a Content Validity Rating Form: Each expert is given a form that lists each questionnaire item and asks them to rate its relevance to the construct of interest on a 4-point scale:
 - 1 = Not relevant
 - 2 = Somewhat relevant
 - 3 = Quite relevant

- 4 = Highly relevant
- Calculate the Item-Level Content Validity Index (I-CVI): For each item, calculate the I-CVI as the number of experts who gave a rating of 3 or 4, divided by the total number of experts. An I-CVI of 0.78 or higher is generally considered good.
- Calculate the Scale-Level Content Validity Index (S-CVI): Calculate the average of the I-CVI values for all items on the scale. An S-CVI of 0.90 or higher is considered excellent.
- Review and Revise: Items with low I-CVI scores should be reviewed and either revised or removed.



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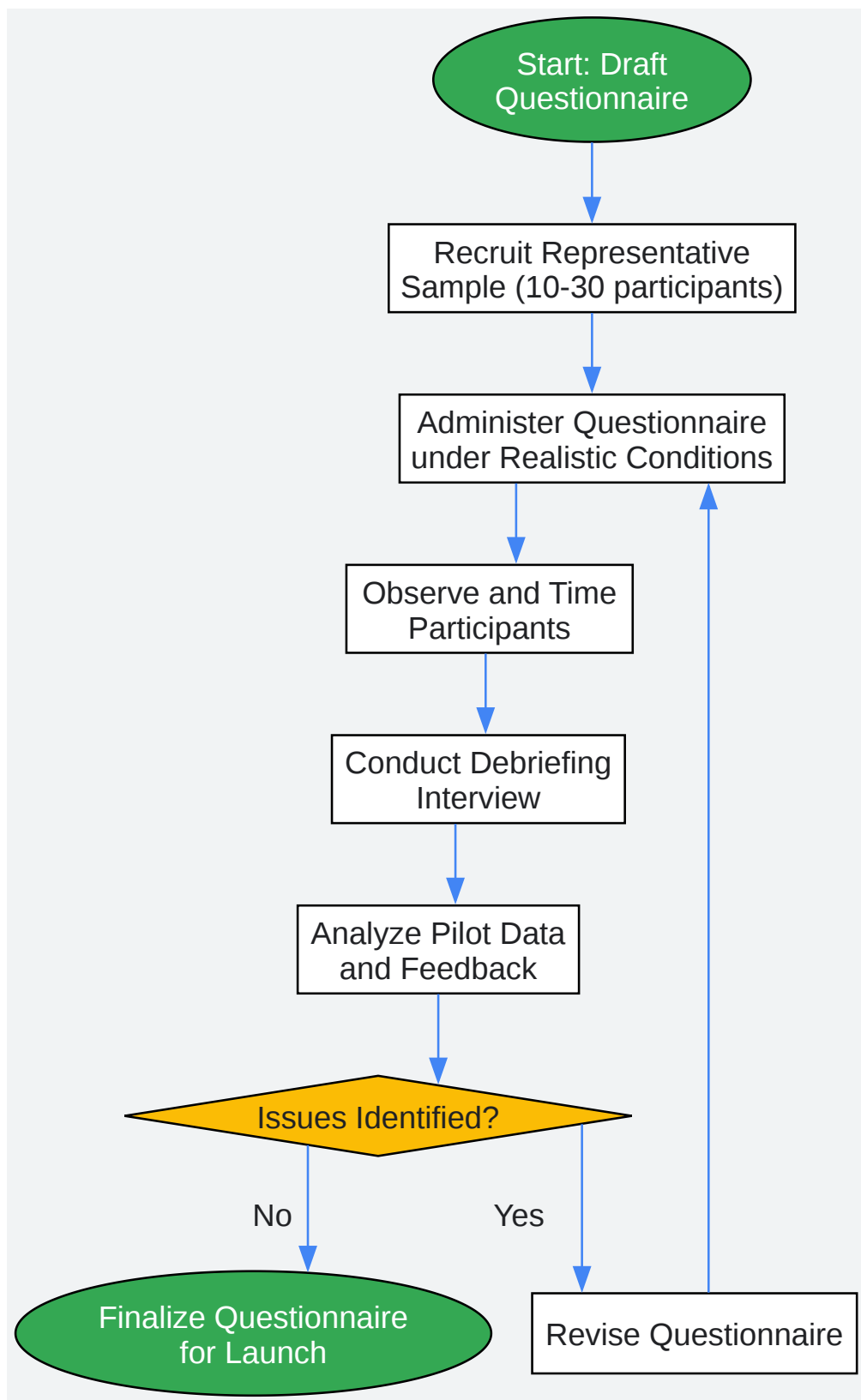
Caption: Workflow for conducting a content validity assessment.

Protocol: Pilot Testing a Questionnaire

Objective: To identify and resolve potential issues with a questionnaire before its full-scale administration.

Methodology:

- **Recruit a Representative Sample:** Select a small group of participants (typically 10-30) who are representative of your target population.^[7]
- **Simulate the Survey Environment:** Administer the questionnaire under conditions that are as similar as possible to the actual survey.^[6]
- **Observe and Time Participants:** If possible, observe participants as they take the survey, noting any non-verbal cues of confusion. Record the time it takes each participant to complete the questionnaire.^[6]
- **Conduct a Debriefing Interview:** After participants have completed the survey, conduct a brief interview to gather their feedback. Ask about:
 - The clarity and ease of understanding of the questions.
 - Any questions they found difficult to answer.
 - The logical flow of the survey.
 - The perceived length and any fatigue.
 - Their overall experience.
- **Analyze Pilot Data:** Review the responses for any patterns that might indicate problems, such as a high number of "don't know" answers or inconsistent responses.
- **Revise the Questionnaire:** Based on the feedback and your analysis, make necessary revisions to the questionnaire.



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Caption: Workflow for pilot testing a research questionnaire.

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